molecular formula C3H8O2<br>CH2-(OCH3)2<br>C3H8O2 B151124 Dimethoxymethane CAS No. 109-87-5

Dimethoxymethane

Cat. No. B151124
CAS RN: 109-87-5
M. Wt: 76.09 g/mol
InChI Key: NKDDWNXOKDWJAK-UHFFFAOYSA-N
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Description

Dimethoxymethane (DMM) is an oxygenated synthetic fuel that has gained attention due to its potential to reduce soot and nitrogen oxide emissions when used as a diesel blend compound. It is considered a cleaner alternative to traditional fossil-based transportation fuels, aligning with the global pursuit of a clean and renewable fuel system .

Synthesis Analysis

The production of DMM is traditionally a two-step process involving methanol oxidation and methanol condensation with formaldehyde. However, new synthetic routes have been proposed, which include reaction coupling strategies that allow for one-step production from methanol or CO2/H2. These methods have led to the development of various bi- and multifunctional catalysts, with V2O5/TiO2 catalysts showing high conversion and selectivity due to their redox and enhanced acidic character, which promotes the condensation reaction of formaldehyde with methanol .

Molecular Structure Analysis

Studies using ab initio molecular orbital theory and density functional theory have optimized various conformations of DMM to understand the anomeric effect. These studies have shown that DMM has lower total energies, smaller rotational barriers, and shorter bond lengths compared to previous determinations. The minimum energy structures from these calculations correspond well with experimental data, indicating the reliability of these computational methods .

Chemical Reactions Analysis

The oxidation of DMM has been extensively studied, revealing that at intermediate temperatures, the reactivity is controlled by branching between pathways initiated on the primary or secondary fuel radical. Primary fuel radicals lead to chain branching, while secondary fuel radical consumption is controlled by fast β-scission, which inhibits reactivity. The oxidation process has been investigated in various experimental setups, including jet-stirred reactors, shock tubes, and rapid compression machines, to develop a comprehensive chemical reaction model .

Physical and Chemical Properties Analysis

DMM's physical and chemical properties have been characterized through experimental and theoretical studies. The rotational spectrum of DMM indicates a distorted, C2 symmetric configuration, influenced by the anomeric effect and intramolecular weak C–H⋯O hydrogen bonds. The barrier to internal rotation of the methyl groups has been quantified, contributing to the understanding of DMM's conformational preferences . Thermo-kinetic studies on DMM pyrolysis have identified the main decomposition channels and provided insights into the reaction kinetics at various temperatures, which is crucial for its application as a fuel additive .

Scientific Research Applications

1. Genotoxicity Studies

Dimethoxymethane, specifically as dimethoate, is studied for its genotoxicity, the ability to damage DNA and cause mutations due to oxidative stress. The chemical's interactions with DNA, spindle apparatus, or DNA replication enzymes have been a significant focus. Despite the abundance of studies in multiple tissues and organs, few have been designed for human cells, calling for further investigation in understanding the pathobiological events of genotoxicity induced by dimethoate, particularly in sensitive cells or tissues (Silva et al., 2021).

2. Fuel Synthesis and Combustion Enhancement

Dimethoxymethane is part of the synthesis of polyoxymethylene dimethyl ethers (OME), a class of oxygenated fuels used in diesel engines. OME's production and combustion significantly reduce hazardous exhaust gas emissions and soot formation, with research focusing on simplifying production processes and enhancing fuel properties through efficient catalysts and simpler chemical routes (Baranowski et al., 2017). Additionally, dimethyl ether (DME), derived from dimethoxymethane, offers low emissions and superior atomization and vaporization characteristics in compression ignition engines, making it an attractive alternative to conventional diesel fuel. Research continues to address challenges related to injector design, fuel feed pumps, and emission reduction strategies for DME-fueled vehicles (Park & Lee, 2014).

3. Chemical Industry and Material Science

In the materials science domain, dimethoxymethane-related compounds, such as dimethylsiloxanes and modified siloxanes, are noted for their vast global usage in consumer products and industrial processes. Research has emphasized understanding the environmental emission, fates, and transformations of these compounds, especially in the context of industrial areas and unique production scenarios (Xiang et al., 2021).

4. Environmental Applications

Dimethoxymethane-related compounds are also pivotal in environmental engineering, particularly in geopolymerisation technology. This technology is gaining attention for its potential in immobilizing toxic materials, including toxic metals, suggesting a promising avenue for sustainable development in the minerals sector. However, it's also acknowledged that further research is required to fully understand the formation of geopolymers and their optimal application in industry (Komnitsas & Zaharaki, 2007).

Safety And Hazards

DMM is not considered to have hazardous properties for human health . According to information considered under the ERC Approach, DMM was identified as having a low ecological hazard potential .

Future Directions

DMM is a promising synthetic fuel enabling clean combustion . Several new synthetic routes based on methanol or CO2/H2 have been proposed by adopting a reaction coupling strategy, which enables the production of DMM in one step . This indicates possible directions for future research, especially on the rational design of catalysts, a vital factor for the commercial production of DMM .

properties

IUPAC Name

dimethoxymethane
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InChI

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3
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InChI Key

NKDDWNXOKDWJAK-UHFFFAOYSA-N
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Canonical SMILES

COCOC
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Molecular Formula

C3H8O2, Array
Record name METHYLAL
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Related CAS

24991-52-4
Record name Poly(oxymethylene), α-methyl-ω-methoxy-
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DSSTOX Substance ID

DTXSID1025564
Record name Dimethoxymethane
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Molecular Weight

76.09 g/mol
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Physical Description

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 42.3 °C. Density 0.864 g / cm3 at 68 °F (20 °C). Vapors heavier than air., Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor.
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Record name Methane, dimethoxy-
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Boiling Point

108 °F at 760 mmHg (USCG, 1999), 41.6 °C @ 760 MM HG, 42 °C, 111 °F
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Flash Point

0 °F (USCG, 1999), -32 °C, -26 °F (-32 °C) (OPEN CUP), -31 °C c.c., -26 °F (open cup), (oc) -26 °F
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Solubility

33 % (NIOSH, 2023), MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER, SOL IN ALL ACETONE, AND BENZENE, Water solubility: 330,000 mg/l, Solubility in water, g/100ml at 20 °C: 28.5 (good), 33%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8593 @ 20 °C/4 °C, 0.86 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.86
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Vapor Density

2.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6
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Vapor Pressure

337.08 mmHg at 70 °F (USCG, 1999), 400.0 [mmHg], 400 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 42.6, 330 mmHg
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Product Name

Dimethoxymethane

Color/Form

COLORLESS, CLEAR LIQUID, Colorless solid.

CAS RN

109-87-5
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Melting Point

-157 °F (USCG, 1999), -105 °C, -157 °F
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Synthesis routes and methods I

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,660
Citations
CA Daly, JM Simmie, P Dagaut, M Cathonnet - Combustion and flame, 2001 - Elsevier
The oxidation of dimethoxymethane has been investigated in a jet-stirred reactor at pressures of 5.07 bar, temperatures of 800 to 1200 K, and equivalence ratios of 0.444, 0.889, and …
Number of citations: 93 www.sciencedirect.com
FH Vermeire, HH Carstensen, O Herbinet… - Combustion and …, 2018 - Elsevier
The pyrolysis and low- to intermediate temperature oxidation chemistry of dimethoxymethane (DMM), the simplest oxymethylene ether, is studied theoretically and experimentally in a …
Number of citations: 91 www.sciencedirect.com
J Ren, F Xin, Y Xu - Chinese Journal of Chemical Engineering, 2022 - Elsevier
Polyoxymethylene dimethyl ethers are recognized as the prospective diesel additive to decrease the pollutant emission from the light-duty vehicles, which can be polymerize form the …
Number of citations: 5 www.sciencedirect.com
S Jacobs, M Döntgen, ABS Alquaity, WA Kopp… - Combustion and …, 2019 - Elsevier
In this study (Part II), the oxidation of dimethoxymethane (DMM) is investigated and a detailed chemical reaction model developed for a comprehensive description of both high- and low-…
Number of citations: 88 www.sciencedirect.com
L Marrodán, E Royo, Á Millera, R Bilbao… - Energy & …, 2015 - ACS Publications
The oxidation of dimethoxymethane (DMM) has been studied under a wide range of temperatures (373–1073 K), pressures (20–60 bar) and air excess ratios (λ = 0.7, 1 and 20), from …
Number of citations: 59 pubs.acs.org
R Sun, I Delidovich, R Palkovits - ACS Catalysis, 2019 - ACS Publications
… enables the production of dimethoxymethane in one step. A … for the catalytic synthesis of dimethoxymethane. Comparisons … factor for the commercial production of dimethoxymethane. …
Number of citations: 86 pubs.acs.org
J Burre, D Bongartz, S Deutz, C Mebrahtu… - Energy & …, 2021 - pubs.rsc.org
Synthetic dimethoxymethane (DMM) is a promising fuel or blend component as it offers outstanding combustion characteristics. DMM production from hydrogen (H2) and carbon dioxide …
Number of citations: 16 pubs.rsc.org
L Marrodán, F Monge, Á Millera, R Bilbao… - Combustion Science …, 2016 - Taylor & Francis
… In this work, a wide study of the oxidation of dimethoxymethane has been carried out, under flow reactor conditions at atmospheric pressure in the 573–1373 K temperature range and …
Number of citations: 41 www.tandfonline.com
JL Gras, R Nouguier, M Mchich - Tetrahedron letters, 1987 - Elsevier
Tetrahedron Letters,Vo1.28,No.52,pp 6601-6604,1987 0040-4039/87 $3.00 + .OO Printed in Great Britain Perqamon Journals Ltd. TRAN Page 1 Tetrahedron Letters,Vo1.28,No.52,pp …
Number of citations: 47 www.sciencedirect.com
L Golka, I Weber, M Olzmann - Proceedings of the Combustion Institute, 2019 - Elsevier
Dimethoxymethane (CH 3 OCH 2 OCH 3 , DMM) is the smallest oxymethylene ether and currently discussed as a promising alternative diesel fuel. For an adequate modeling of the …
Number of citations: 27 www.sciencedirect.com

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